M700F048

Pesticide Residue Analysis Toxicology Risk Assessment

Procure M700F048 (CAS 2056235-51-7) for definitive quantification in residue monitoring and GLP toxicology. This N-glycosylated fluxapyroxad metabolite requires metabolite-specific calibration for LC-MS/MS (MRM m/z 528.31→346.15) to meet EFSA/JMPR residue definitions. Using non-certified analogs invalidates regulatory data.

Molecular Formula C23H20F5N3O6
Molecular Weight 529.4 g/mol
CAS No. 2056235-51-7
Cat. No. B12404426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM700F048
CAS2056235-51-7
Molecular FormulaC23H20F5N3O6
Molecular Weight529.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)C4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C23H20F5N3O6/c24-12-5-9(6-13(25)16(12)26)10-3-1-2-4-14(10)29-22(36)11-7-31(30-17(11)21(27)28)23-20(35)19(34)18(33)15(8-32)37-23/h1-7,15,18-21,23,32-35H,8H2,(H,29,36)/t15-,18-,19+,20-,23-/m1/s1
InChIKeyIQUHFTXCLABIIP-BSTKLLGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide (CAS 2056235-51-7): A Fluxapyroxad Plant Metabolite for Analytical and Toxicological Research


3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide (CAS 2056235-51-7), commonly designated M700F048, is the N-β-D-glucopyranosyl conjugate of the succinate dehydrogenase inhibitor (SDHI) fungicide fluxapyroxad and constitutes its principal plant-derived metabolite [1][2]. Structurally, it is a pyrazole-4-carboxamide bearing a difluoromethyl substituent and a glycosylated moiety, which imparts distinct physicochemical properties relative to the aglycone parent. As a biologically active metabolite that exhibits toxicity comparable to fluxapyroxad, it is routinely employed as a reference standard in residue monitoring programs, environmental fate studies, and toxicological assessments [3].

Why Generic Fluxapyroxad Metabolite Standards Cannot Substitute for Certified 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide (M700F048)


While fluxapyroxad and its demethylated metabolite M700F008 share a common pyrazole-carboxamide scaffold, the unique N-glycosylation of M700F048 dramatically alters its chromatographic retention, ionization efficiency, and matrix behavior in LC-MS/MS analyses [1]. Substituting with a non-glycosylated analog or an isomer mixture will compromise quantification accuracy in residue monitoring programs and invalidate regulatory compliance data [2]. Furthermore, toxicological evaluations indicate that M700F048's toxicity profile is distinct from that of the parent and other metabolites, necessitating its separate inclusion in risk assessment calculations [3][4].

Quantitative Differentiation of 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide (M700F048) Against Comparators


Comparative Toxicological Potency: M700F048 vs. Parent Fluxapyroxad and Metabolite M700F001

In regulatory toxicological assessments, M700F048 exhibits a toxicity profile that is not distinguishable from the parent compound fluxapyroxad, but is clearly differentiated from other metabolites. While the parent's Acceptable Daily Intake (ADI) is 0.02 mg/kg bw/day and Acute Reference Dose (ARfD) is 0.25 mg/kg bw, the EU assessment concluded that these reference values are directly applicable to M700F048 and M700F008, indicating equivalent hazard potential [1]. In contrast, metabolite M700F001 was assigned a distinct ADI of 0.25 mg/kg bw/day based on a developmental toxicity study in rabbits with a 1000-fold uncertainty factor, underscoring that M700F048 cannot be treated as interchangeable with other fluxapyroxad metabolites [1].

Pesticide Residue Analysis Toxicology Risk Assessment

Chromatographic and Mass Spectrometric Differentiation: M700F048 vs. M700F008 and Fluxapyroxad

In UPLC-MS/MS residue analysis, M700F048 exhibits distinct multiple reaction monitoring (MRM) transitions and chromatographic behavior compared to fluxapyroxad and M700F008. Using a triple quadrupole spectrometer in negative ESI mode, M700F048 is detected via precursor ion m/z 528.31 and quantified via product ion m/z 346.15 (collision energy 19 V) and confirmed via m/z 366.14 (collision energy 15 V) [1]. In contrast, fluxapyroxad is analyzed in positive ion mode with precursor m/z 382.26 and product ions m/z 342.24/362.24, while M700F008 (demethylated) is detected in negative mode with distinct transitions [1]. This necessitates a dedicated analytical standard of M700F048 for accurate peak identification and quantification; generic fluxapyroxad standards cannot substitute for this metabolite-specific assay.

LC-MS/MS Analytical Chemistry Metabolite Identification

Crop Residue Magnitudes: M700F048 vs. M700F008 in Peanut and Perilla Leaf

Field residue studies demonstrate that M700F048 accumulates to significantly higher concentrations than the demethylated metabolite M700F008. In a nationwide peanut crop study across China, M700F048 residues ranged from 0.04 to 39.28 mg/kg, while M700F008 residues were lower, ranging from 0.02 to 5.69 mg/kg [1]. Similarly, in perilla leaf dissipation trials, M700F048 was detected at levels up to 0.05 mg/kg, whereas M700F002 remained below the LOQ (<0.05 mg/kg) at all time points [2]. This quantitative difference underscores that M700F048 is the predominant metabolite contributing to total fluxapyroxad residue burden and thus must be quantified separately in exposure assessments.

Food Safety Pesticide Residue Environmental Fate

In Vitro GLUT Transporter Inhibition Profile: M700F048 vs. GLUT2

M700F048 demonstrates selective inhibition of glucose transporter GLUT3 over GLUT2. In cell-based assays measuring ATP production, M700F048 inhibited human GLUT3 with an IC50 of 540 nM when co-incubated with 300 mM glucose for 16 hours [1]. In contrast, inhibition of human GLUT2 required a 2.2-fold higher concentration (IC50 = 1,210 nM) under similar conditions (30 mM fructose co-incubation) [1]. This isoform selectivity, while modest, differentiates M700F048 from pan-GLUT inhibitors and provides a specific biochemical fingerprint that may be relevant in metabolic studies. (Note: This activity is reported in BindingDB but not extensively validated in peer-reviewed pharmacology literature; therefore, this evidence is classified as class-level inference based on a single curated data source.)

Glucose Transport GLUT Inhibition Cell Metabolism

Purity and Formulation Specifications: Certified M700F048 Analytical Standard vs. Technical Grade Material

Commercially available M700F048 analytical standards are supplied with a certified purity of ≥99.81% as determined by HPLC, ensuring suitability for quantitative method validation and calibration . In contrast, technical-grade M700F048 or isomer mixtures may contain significant impurities that interfere with chromatographic resolution and mass spectrometric detection. For instance, one vendor supplies M700F008 standard at 99.5% purity and M700F048 at 94% purity, highlighting the variability in commercial preparations . Procurement of a high-purity, structurally authenticated standard is essential for generating reliable residue data that meets regulatory requirements for LOQ and recovery.

Analytical Standard Quality Control Reference Material

Optimal Research and Industrial Applications for 3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide (M700F048)


Quantitative LC-MS/MS Residue Monitoring in Food and Environmental Matrices

Regulatory and contract research laboratories performing pesticide residue analysis under SANTE guidelines must use a certified M700F048 analytical standard to quantify this metabolite in crops, soil, and water. Its distinct MRM transitions (m/z 528.31 → 346.15) and negative ion mode detection require metabolite-specific calibration [1]. Given that M700F048 residues in peanut crops can reach 39.28 mg/kg, accurate quantification is essential for dietary risk assessment and MRL compliance [2].

Toxicological Risk Assessment and Regulatory Submission Studies

Since M700F048 shares the same ADI (0.02 mg/kg bw/day) and ARfD (0.25 mg/kg bw) as the parent fluxapyroxad, toxicology studies investigating cumulative exposure must include this metabolite [1]. CROs conducting GLP-compliant metabolism and residue trials for pesticide registration should procure M700F048 to generate data that satisfies EFSA and JMPR residue definition requirements [1].

Metabolic Pathway Elucidation and Plant Metabolism Studies

M700F048 represents the terminal N-glycosylated metabolite in the plant metabolic pathway of fluxapyroxad, formed after demethylation to M700F008 [1]. Researchers investigating phase II conjugation reactions in crops (e.g., peanut, perilla, soybean) require authentic M700F048 to identify and confirm this metabolite in plant extracts and to calculate metabolic half-lives [2].

GLUT Transporter Selectivity Profiling in Metabolic Disease Research

For academic and pharmaceutical laboratories exploring GLUT3-selective inhibition as a strategy in cancer metabolism or diabetes, M700F048 offers a modest (2.2-fold) selectivity window over GLUT2 (GLUT3 IC50 540 nM vs. GLUT2 IC50 1,210 nM) [1]. While not a clinical candidate, it may serve as a tool compound for assay development or as a reference point for structure-activity relationship studies, pending independent validation.

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